molecular formula C13H22O2 B1236726 (3E,5E)-tridecadienoic acid

(3E,5E)-tridecadienoic acid

Cat. No.: B1236726
M. Wt: 210.31 g/mol
InChI Key: PTYZGNZCLHAQEB-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5E)-tridecadienoic acid is a tridecadienoic acid with double bonds at positions 3 and 5 (both E isomer). It has a role as a metabolite.

Scientific Research Applications

Synthesis and Utilization in Pheromone Research

(3E,5E)-tridecadienoic acid, also referred to as megatomoic acid, has been extensively studied for its role in the synthesis of insect sex pheromones. Research by Tsuboi, Masuda, and Takeda (1983) demonstrated a stereoselective synthesis process for this compound, highlighting its significance in the study of sex attractants for insects like the black carpet beetle (Tsuboi, Masuda, & Takeda, 1983). Additionally, Ragoussis, Panopoulou, and Ragoussis (2004) developed a concise preparation method for the (3E,5Z)-alkadienyl system, which is integral in several insect pheromone constituents, further emphasizing the compound's application in entomology and pest control (Ragoussis, Panopoulou, & Ragoussis, 2004).

Application in Stereochemical Studies

The compound has also been a subject of interest in stereochemical studies. Tsuboi et al. (1988) explored the stereoselective synthesis of 3,5-alkadienoic esters from 2,4-dienoic isomers, providing valuable insights into the stereoselectivity of chemical reactions, which is crucial in organic chemistry and pharmaceutical research (Tsuboi et al., 1988).

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(3E,5E)-trideca-3,5-dienoic acid

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h8-11H,2-7,12H2,1H3,(H,14,15)/b9-8+,11-10+

InChI Key

PTYZGNZCLHAQEB-BNFZFUHLSA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/CC(=O)O

SMILES

CCCCCCCC=CC=CCC(=O)O

Canonical SMILES

CCCCCCCC=CC=CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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